N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Overview
Description
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound with a complex structure. Let’s dissect its various components:
Benzothiazole Ring : The core structure consists of a benzothiazole ring, which is a fused system of benzene and thiazole rings. This arrangement imparts unique chemical properties.
Substituents :
- 4-Bromophenyl Group : Positioned at the nitrogen atom, this group contributes to the compound’s reactivity and solubility.
- 6-Nitro Group : Attached to the benzothiazole ring, it introduces electron-withdrawing character and influences biological activity.
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine involves several steps. While I don’t have specific details from the retrieved papers, typical synthetic routes may include condensation reactions, cyclizations, and functional group transformations. Researchers often optimize conditions to achieve high yields and purity.
Molecular Structure Analysis
The compound’s molecular structure plays a crucial role in its properties. Analyzing bond angles, hybridization, and steric effects provides insights into its stability and reactivity. Computational methods (such as density functional theory) can predict electronic properties and vibrational spectra.
Chemical Reactions Analysis
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine participates in various chemical reactions:
- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, leading to diverse derivatives.
- Reduction : The nitro group may be reduced to an amino group, altering biological activity.
- Cyclization : Intramolecular reactions can form fused heterocycles.
Physical And Chemical Properties Analysis
- Melting Point : Determines its solid-state behavior.
- Solubility : Influences bioavailability.
- UV-Vis Absorption : Provides information about chromophores.
- Stability : Investigate decomposition under various conditions.
Safety And Hazards
- Toxicity : Assess potential harm to humans and the environment.
- Handling Precautions : Due to the bromine substituent, proper handling and protective measures are essential.
- Environmental Impact : Consider persistence and bioaccumulation.
Future Directions
Researchers should explore:
- Structure-Activity Relationships : Modify substituents to enhance desired properties.
- Pharmacological Studies : Evaluate antimicrobial, anticancer, or other biological activities.
- Formulation : Develop drug delivery systems for clinical applications.
Remember that this analysis is based on general knowledge and the retrieved papers. For precise details, consult the specific research articles1.
properties
IUPAC Name |
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O4S/c14-8-1-3-9(4-2-8)15-13-11-6-5-10(17(18)19)7-12(11)22(20,21)16-13/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKHUSXMXFJRGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387212 | |
Record name | N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine | |
CAS RN |
6065-55-0 | |
Record name | N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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